[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-fluorobenzyl)piperazinomethanone: is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a phenylmethanone moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-fluorobenzyl)piperazinomethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-fluorobenzyl bromide with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-(2-chloro-4-fluorobenzyl)piperazinomethanone may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorobenzyl)piperazinomethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-chloro-4-fluorobenzyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology .
Medicine
In medicine, 4-(2-chloro-4-fluorobenzyl)piperazinomethanone is investigated for its therapeutic potential. It has shown promise as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production, making it a potential treatment for hyperpigmentation disorders .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This competitive inhibition is achieved through the formation of a stable complex with the enzyme, thereby reducing its activity . The compound’s ability to interact with other biological targets, such as receptors and enzymes, is also being explored in various research studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzyl bromide: A precursor in the synthesis of 4-(2-chloro-4-fluorobenzyl)piperazinomethanone.
4-Chloro-3-fluorobenzyl bromide: Another similar compound used in organic synthesis.
4-(4-Fluorobenzyl)piperazin-1-yl](3-chloro-2-nitro-phenyl)methanone: A compound with a similar piperazine moiety, studied for its tyrosinase inhibitory activity.
Uniqueness
The uniqueness of 4-(2-chloro-4-fluorobenzyl)piperazinomethanone lies in its specific substitution pattern and the presence of both chloro and fluoro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18ClFN2O |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H18ClFN2O/c19-17-12-16(20)7-6-15(17)13-21-8-10-22(11-9-21)18(23)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
GFHDIVYCUVOFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.